molecular formula C17H14O7 B1583532 Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy- CAS No. 13459-07-9

Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-

Cat. No. B1583532
CAS RN: 13459-07-9
M. Wt: 330.29 g/mol
InChI Key: FXGCMNIMMTVBFZ-UHFFFAOYSA-N
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Description

Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is a dimethoxyflavone that is the 3,4’-dimethyl ether derivative of quercetin . It has been isolated from Combretum quadrangulare and exhibits antineoplastic activity .


Molecular Structure Analysis

The molecular formula of Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is C17H14O7 . The molecular weight is 330.29 . The structure includes a flavone backbone, which is a 15-carbon skeleton consisting of two benzene rings (A and B) linked through a heterocyclic pyrone ring © .


Physical And Chemical Properties Analysis

The melting point of Flavone, 5,7-dimethoxy-3,3’,4’-trihydroxy- is 229-230°C and it should be stored at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Activity

Flavones extracted from plants like Artemisia giraldii have demonstrated notable antibiotic activity against a range of bacteria and fungi. Specifically, compounds similar in structure to 5,7-dimethoxy-3,3',4'-trihydroxy- have shown effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Aspergillus flavus (Zheng et al., 1996). Similarly, flavones isolated from Acanthospermum hispidum DC exhibited antibacterial activity against various bacteria including Salmonella typhi and Pseudomonas aeruginosa, showcasing their potential in addressing bacterial infections (Edewor & Olajire, 2011).

Allelopathic Effects and Plant Defense

Studies have identified flavones like 5,7,4'-trihydroxy-3',5'-dimethoxyflavone from allelopathic rice accessions, which significantly inhibit the growth of weeds and fungal pathogens, indicating their role in plant defense mechanisms. These compounds do not inhibit the growth of the rice itself, suggesting a selective allelopathic activity that could be beneficial in agricultural practices to manage weeds and diseases without harming crops (Kong et al., 2004).

Pharmacological Significance

The pharmacological significance of flavones extends to their potential use as nutraceuticals. A study on barley and maize highlighted the flavone-specific O-methyltransferase genes involved in the biosynthesis of tricin, a related flavone, underscoring the potential health benefits of these compounds to humans. The study suggests the possibility of using metabolic engineering to enrich cereal grain products with beneficial flavones (Zhou et al., 2008).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-6-12(23-2)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)11(19)5-8/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGCMNIMMTVBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158818
Record name Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-

CAS RN

13459-07-9
Record name Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013459079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Di-O-methylquercetin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP8DD3MMB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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